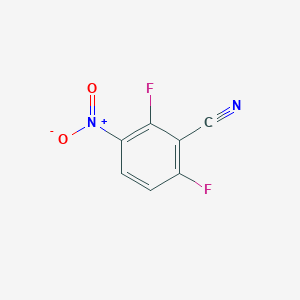

2,6-Difluoro-3-nitrobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O2/c8-5-1-2-6(11(12)13)7(9)4(5)3-10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHDRFKDZHGEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371785 | |

| Record name | 2,6-Difluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143879-77-0 | |

| Record name | 2,6-Difluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Difluoro-3-nitrobenzonitrile (CAS: 143879-77-0): A Key Intermediate in Modern Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and agrochemical synthesis. It delves into the core chemical principles, practical applications, and essential safety protocols for 2,6-Difluoro-3-nitrobenzonitrile, a pivotal building block in modern organic chemistry. As a Senior Application Scientist, my objective is to provide not just data, but a field-proven perspective on why this molecule is of significant value and how to leverage its unique reactivity.

Strategic Importance and Molecular Profile

This compound is a highly functionalized aromatic compound whose value lies in the strategic arrangement of its substituents.[1] The benzene ring is activated by two potent electron-withdrawing groups—a nitro group (-NO₂) and a nitrile group (-CN)—making it exceptionally susceptible to nucleophilic aromatic substitution (SₙAr).[2] The two fluorine atoms serve as excellent leaving groups in these reactions. This combination of features makes it a versatile and sought-after intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors for oncology and next-generation agrochemicals.[2][3][4] The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance crucial drug properties such as metabolic stability and lipophilicity.

Molecular Structure Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Synthesis Protocol (Hypothetical)

This protocol is based on analogous transformations found in patent literature for similar isomers. [5][6]

-

Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a magnetic stirrer, condenser, and temperature probe with a polar aprotic solvent such as DMSO or DMF.

-

Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Polar aprotic solvents are ideal for SₙAr reactions as they solvate the cation (e.g., K⁺) but not the nucleophile (CN⁻), enhancing its reactivity.

-

-

Reagent Addition: Add potassium cyanide (KCN, ~1.1 equivalents) to the solvent. Stir the suspension and heat to approximately 70-80°C.

-

Causality: Using a slight excess of the cyanide ensures the complete consumption of the starting material. The elevated temperature provides the necessary activation energy for the substitution reaction.

-

-

Substrate Introduction: Slowly add 1,2,3-trifluoro-4-nitrobenzene (1.0 equivalent) dropwise to the heated suspension over 30-60 minutes.

-

Causality: The nitro group at position 4 and the fluorine at position 2 strongly activate the C1 position for nucleophilic attack. The cyanide ion will preferentially displace the fluorine at C1. A slow, dropwise addition is crucial to control the reaction exotherm and prevent runaway reactions.

-

-

Reaction Monitoring: Maintain the reaction temperature and monitor its progress using a suitable analytical technique (e.g., GC-MS or TLC) until the starting material is consumed (typically 8-24 hours).

-

Self-Validation: This step is critical to ensure the reaction has gone to completion, preventing purification difficulties from unreacted starting material.

-

-

Workup and Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water, which will precipitate the crude product. Isolate the solid by vacuum filtration and wash thoroughly with water to remove residual solvent and inorganic salts.

-

Causality: Quenching in ice-water serves to both stop the reaction and precipitate the organic product, which has low aqueous solubility.

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. Dry the purified product under vacuum.

-

Self-Validation: Purity should be confirmed by melting point analysis and spectroscopic methods (NMR, GC-MS) to meet the standard of ≥97%. [1]

-

Reactivity and Key Transformations: The SₙAr Reaction

The primary utility of this compound is as an electrophile in SₙAr reactions. The fluorine atom at the C2 position, being ortho to the powerfully activating nitro group, is the most likely site for nucleophilic attack. The fluorine at C6 is also activated, but to a lesser extent. This regioselectivity allows for precise molecular construction.

Mechanism of Nucleophilic Aromatic Substitution (SₙAr)

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Caption: The two-step mechanism of an SₙAr reaction.

General Protocol for SₙAr with an Amine Nucleophile

This protocol describes a typical reaction to form a substituted aminobenzonitrile, a common core in many pharmaceutical agents.

-

Setup: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

-

Causality: The base is required to deprotonate the amine nucleophile after it has added to the ring or to scavenge the HF byproduct, driving the reaction to completion.

-

-

Nucleophile Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the mixture.

-

Reaction: Heat the mixture to a temperature between 50°C and 100°C. The optimal temperature depends on the nucleophilicity of the amine and must be determined empirically.

-

Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo. Purify the resulting crude material by column chromatography or recrystallization.

-

Self-Validation: The final product's identity and purity must be confirmed via NMR and mass spectrometry.

-

Applications in Drug Discovery

This intermediate is a cornerstone for building complex molecules, particularly kinase inhibitors, which have transformed cancer therapy. [2]The SₙAr reaction provides a reliable method to append various pharmacophoric fragments to the core structure.

Conceptual Drug Discovery Workflow

Caption: Conceptual workflow using the intermediate in a drug discovery program.

In this workflow, the initial SₙAr reaction attaches a key binding moiety. Subsequently, the nitro group can be reduced to an amine, which provides a handle for further derivatization, such as amide bond formation. The nitrile group can also be hydrolyzed to a carboxylic acid or remain as a key interaction point in the final active pharmaceutical ingredient (API).

Safety, Handling, and Storage

This compound is a toxic compound and must be handled with appropriate precautions. [7]It is classified as a Dangerous Good for transport. [8]

GHS Hazard Information

| Pictogram(s) | Code(s) | Hazard Statement(s) | Source(s) |

| H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. | [7] | |

| H315, H319 | Causes skin irritation. Causes serious eye irritation. | [7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. [9]* Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and/or a face shield. * Lab Coat: A standard lab coat is required.

-

Respiratory Protection: If there is a risk of dust generation, use an approved particulate respirator (e.g., N95). [10]* Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

First Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [10]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. [9][10]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature is between 2-8°C. [1]

References

- This compound - Chem-Impex. [URL: https://www.chemimpex.com/products/2-6-difluoro-3-nitrobenzonitrile]

- High Purity this compound: Key Intermediate for Organic Synthesis. [URL: https://www.watson-int.

- This compound | CAS 143879-77-0 | SCBT. [URL: https://www.scbt.com/p/2-6-difluoro-3-nitrobenzonitrile-143879-77-0]

- This compound 143879-77-0 | TCI Deutschland GmbH. [URL: https://www.tcichemicals.com/DE/de/p/D5185]

- The Crucial Role of this compound in Modern Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-2-6-difluoro-3-nitrobenzonitrile-in-modern-pharmaceutical-synthesis-10355156.html]

- 143879-77-0|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/143879-77-0.html]

- This compound | C7H2F2N2O2 | CID 2737030 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2737030]

- This compound - Oakwood Chemical. [URL: https://oakwoodchemical.com/Products.aspx?cas=143879-77-0]

- Buy this compound from Chongqing Chemdad - ECHEMI. [URL: https://www.echemi.com/produce/pr2108101311-2-6-difluoro-3-nitrobenzonitrile-chongqing-chemdad.html]

- What is this compound Used For? An Intermediate's Role. [URL: https://www.watson-int.

- This compound: A Key Intermediate for Innovation. [URL: https://www.watson-int.

- This compound 143879-77-0 | Tokyo Chemical Industry Co., Ltd.(APAC). [URL: https://www.tcichemicals.com/IN/en/p/D5185]

- This compound , 98% , 143879-77-0 - CookeChem. [URL: https://www.cookechem.com/product/26-difluoro-3-nitrobenzonitrile-98-143879-77-0-en]

- This compound(143879-77-0) - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61300905.htm]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/assets/msdsproxy?productName=AC467360010&productDescription=2%2C6-DIFLUOROBENZONITRILE+97%25+1G&vendorId=VN00032119&countryCode=US&language=en]

- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents. [URL: https://patents.google.

- 2,6-Difluorobenzonitrile | 1897-52-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8274614.htm]

- A Comparative Guide to the Spectral Data of 2,3-Difluoro-6-nitrobenzonitrile and Its Structural Isomers - Benchchem. [URL: https://www.benchchem.com/product/bcp231018/technical-guide]

- Technical Guide: Physicochemical Properties of 2,3-Difluoro-6-nitrobenzonitrile - Benchchem. [URL: https://www.benchchem.com/product/bcp231018/white-paper]

- EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents. [URL: https://patents.google.

- Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [URL: https://patents.google.

- 2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 | CID 302629 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/302629]

- CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google Patents. [URL: https://patents.google.

- Synthesis of 2,3-Difluoro-6-nitrobenzonitrile from 2,3,4-trifluoronitrobenzene - Benchchem. [URL: https://www.benchchem.

- 2,3-Difluoro-6-nitrobenzonitrile - ACUBIOCHEM. [URL: https://www.acubiochem.com/product/23-difluoro-6-nitrobenzonitrile/]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound(143879-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to 2,6-Difluoro-3-nitrobenzonitrile: Properties, Reactivity, and Applications

Introduction: A Key Building Block in Modern Synthesis

2,6-Difluoro-3-nitrobenzonitrile, a crystalline solid at room temperature, is a highly functionalized aromatic compound of significant interest to researchers and professionals in drug discovery and agrochemical development.[1] Its strategic substitution pattern, featuring two fluorine atoms, a nitro group, and a nitrile moiety, imparts a unique chemical reactivity that makes it a valuable intermediate in the synthesis of complex molecules.[1] The presence of electron-withdrawing groups activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of modern organic synthesis. This guide provides a comprehensive overview of the physical properties, spectroscopic signature, chemical reactivity, and safe handling of this compound, offering field-proven insights for its effective utilization in research and development. Its primary applications lie in the construction of heterocyclic systems, which form the core of many contemporary pharmaceuticals, including kinase inhibitors for cancer therapy and novel antibacterial agents.

Physicochemical Properties

A thorough understanding of the physical properties of this compound is fundamental to its handling, storage, and application in chemical reactions. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂F₂N₂O₂ | [2][3] |

| Molecular Weight | 184.10 g/mol | [2][3] |

| CAS Number | 143879-77-0 | [2][3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 51 - 55 °C | [1] |

| Boiling Point | 176 °C | |

| Purity | ≥ 97% (GC) | [1] |

| Storage Temperature | Room temperature (recommended in a cool, dark place, <15°C) |

Experimental Protocols for Property Determination

The following are standard, self-validating methodologies for the determination of key physical properties of this compound.

The melting point of a crystalline solid provides a crucial indication of its purity. A sharp melting range typically signifies a high degree of purity.

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Understanding the solubility of this compound in various solvents is critical for its use in reactions and for purification processes. While specific quantitative data is limited, a qualitative assessment can be performed. Based on its polar functional groups and aromatic nature, it is expected to be soluble in many common organic solvents.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane).

-

Sample Addition: To 1 mL of each solvent in a separate test tube, add approximately 10 mg of this compound.

-

Observation: Agitate the mixture and observe for complete dissolution at room temperature. If not soluble, gentle heating can be applied.

-

Classification: The compound is classified as soluble, partially soluble, or insoluble in each solvent.

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic Analysis

Spectroscopic data is indispensable for the structural elucidation and purity confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. An ATR-IR spectrum is available in the PubChem database.[2]

-

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹.

-

N-O Asymmetric and Symmetric Stretches: Two strong absorption bands characteristic of the nitro group will be present, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C-F Stretches: Strong absorptions in the fingerprint region, generally between 1000 and 1400 cm⁻¹, will indicate the presence of carbon-fluorine bonds.

-

Aromatic C-H and C=C Stretches: Weaker absorptions corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Due to the substitution pattern, the proton NMR spectrum will be relatively simple, showing two signals in the aromatic region, each corresponding to one proton. The electron-withdrawing nature of the adjacent nitro, fluoro, and nitrile groups will cause these protons to be deshielded, appearing at a downfield chemical shift. The coupling between the two aromatic protons and with the fluorine atoms will result in complex splitting patterns (multiplets).

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The nitrile carbon will appear in the range of 115-125 ppm. The aromatic carbons will have chemical shifts influenced by the attached substituents. The carbons directly bonded to the fluorine atoms will exhibit large one-bond C-F coupling constants, and smaller two- and three-bond couplings will also be observable for other carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 184.10).

-

Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z = 46) and NO (m/z = 30). The loss of the nitrile group (CN, m/z = 26) and fluorine atoms (F, m/z = 19) are also possible fragmentation pathways.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its functional groups, particularly its susceptibility to nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro and nitrile groups, along with the two fluorine atoms, makes the aromatic ring highly electron-deficient and thus activated towards nucleophilic attack. The fluorine atoms are excellent leaving groups in SNAr reactions.

Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) Pathway.

This reactivity is harnessed in the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals. For instance, it is a key intermediate in the synthesis of kinase inhibitors, where the displacement of one or both fluorine atoms by amines or other nucleophiles is a common strategy to build the core structure of the drug molecule.

Exemplary Protocol: Synthesis of a Substituted Aminobenzonitrile

This protocol illustrates a typical SNAr reaction using this compound.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: Add a primary or secondary amine (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety and Handling Precautions

As a senior scientist, ensuring laboratory safety is paramount. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and highly reactive intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the combination of fluoro, nitro, and nitrile substituents, make it an ideal substrate for nucleophilic aromatic substitution reactions, enabling the efficient synthesis of complex molecular architectures. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity, coupled with stringent adherence to safety protocols, will empower researchers and drug development professionals to fully leverage the synthetic potential of this valuable building block.

References

-

The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (URL: [Link])

-

This compound | C7H2F2N2O2 | CID 2737030 - PubChem. (URL: [Link])

- Supporting Information - Royal Society of Chemistry. (URL: not available)

-

High Purity this compound: Key Intermediate for Organic Synthesis. (URL: [Link])

- Interpretation of mass spectra. (URL: not available)

-

This compound - Oakwood Chemical. (URL: [Link])

- US9150570B2 - Synthesis of heterocyclic compounds - Google P

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - AURA. (URL: [Link])

-

Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. (URL: [Link])

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

- Article - SciELO. (URL: not available)

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: not available)

-

Directed nucleophilic aromatic substitution reaction - RSC Publishing. (URL: [Link])

-

Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (URL: [Link])

-

Synthesis of heterocyclic compounds and their utilities in the field biological science - ScienceScholar. (URL: [Link])

-

Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15) | Request PDF - ResearchGate. (URL: [Link])

-

A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate - ResearchGate. (URL: [Link])

-

How to Interpret FTIR Results: A Beginner's Guide. (URL: [Link])

-

Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed. (URL: [Link])

-

Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

-

How To Read FTIR Spectroscopy? - Chemistry For Everyone - YouTube. (URL: [Link])

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (URL: [Link])

Sources

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 2,6-Difluoro-3-nitrobenzonitrile: Properties, Synthesis, and Applications

Executive Summary: this compound is a pivotal chemical intermediate, distinguished by its trifunctional aromatic scaffold. The strategic placement of two fluorine atoms, a nitro group, and a nitrile moiety makes it a highly versatile building block for complex organic synthesis. This guide provides a comprehensive technical overview of its core properties, a detailed laboratory-scale synthesis protocol, critical safety and handling procedures, and its significant applications in the fields of pharmaceutical and agrochemical development. It is intended for researchers, chemists, and drug development professionals who utilize fluorinated intermediates to construct novel molecular entities.

This compound (CAS RN: 143879-77-0) is a substituted benzonitrile that serves as a cornerstone in medicinal and materials chemistry.[1][2] Its utility stems from the unique electronic and reactive properties conferred by its functional groups.

Molecular Structure and Core Data

The molecule consists of a benzene ring substituted with a nitrile group (-CN), a nitro group (-NO₂), and two fluorine atoms (-F). The ortho- and meta-positioning of these electron-withdrawing groups activates the aromatic ring for specific chemical transformations, particularly nucleophilic aromatic substitution (SₙAr).

Table 1: Key Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 184.10 g/mol | [3][4][5][6] |

| Molecular Formula | C₇H₂F₂N₂O₂ | [1][3][4] |

| CAS Registry Number | 143879-77-0 | [1][3] |

| Appearance | White to light yellow crystalline powder | [1][7] |

| Melting Point | 51 - 55 °C | [1][8] |

| Purity (Typical) | ≥97% (GC) | [1][7] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,4-difluoro-3-cyanonitrobenzene | [9] |

Spectroscopic Signature

While detailed spectra are often proprietary, the expected spectroscopic characteristics are well-defined.

-

Infrared (IR) Spectroscopy: Key expected peaks include a sharp C≡N stretch around 2230-2240 cm⁻¹, asymmetric and symmetric Ar-NO₂ stretches near 1515-1560 cm⁻¹ and 1335-1370 cm⁻¹ respectively, and strong C-F stretching bands in the 1000-1400 cm⁻¹ region.[10] Publicly available data confirms an ATR-IR spectrum exists.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show complex multiplets in the aromatic region. ¹⁹F and ¹³C NMR are critical for confirming the substitution pattern and purity of the compound.

-

Mass Spectrometry: The exact mass is 184.00843363 Da.[4]

Synthesis, Purification, and Characterization Workflow

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction on a more heavily fluorinated precursor. The following protocol is a representative laboratory-scale method.

Synthesis Protocol: Cyanation of 1,2,3-Trifluoro-4-nitrobenzene

This procedure leverages the differential reactivity of the fluorine atoms on the starting material, where the fluorine at the 1-position is most activated towards nucleophilic attack.

Materials:

-

1,2,3-Trifluoro-4-nitrobenzene

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser, thermometer

-

Separatory funnel and standard glassware

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 1,2,3-trifluoro-4-nitrobenzene (1 equivalent) in anhydrous DMSO.

-

Reagent Addition: Add sodium cyanide (1.1 equivalents) to the solution in portions. Causality Note: Portion-wise addition helps to control the initial exotherm of the reaction. DMSO is used as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation and enhances the nucleophilicity of the cyanide anion.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water, which will precipitate the crude product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane. Causality Note: DCM is a suitable solvent for extracting the organic product from the aqueous phase. Multiple extractions ensure maximum recovery.

-

Washing: Combine the organic layers and wash twice with water and once with brine. Causality Note: Washing with water removes residual DMSO, while the brine wash helps to break any emulsions and remove bulk water before drying.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification and Characterization Workflow

Purity is paramount for subsequent synthetic steps. The crude product is typically purified by recrystallization or column chromatography.

Caption: Workflow for Synthesis and Quality Control.

Applications in Drug Development and Agrochemicals

This compound is not an end-product but a high-value intermediate.[2] Its functional groups serve as reactive handles for building molecular complexity.

-

The Role of the Functional Groups:

-

Fluorine Atoms: The two fluorine atoms activate the ring for SₙAr reactions. In drug molecules, fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[2]

-

Nitro Group: The potent electron-withdrawing nitro group can be readily reduced to an aniline derivative. This amine is a common precursor for forming amides, ureas, and heterocyclic rings—scaffolds prevalent in many active pharmaceutical ingredients (APIs).[11]

-

Nitrile Group: The nitrile group is a versatile functional group. It is relatively stable metabolically and can act as a hydrogen bond acceptor in ligand-receptor interactions.[12] It can also be hydrolyzed to a carboxylic acid or reduced to an amine.

-

This trifecta of reactivity makes the compound a preferred starting material in the synthesis of kinase inhibitors for oncology and novel antibacterial agents. Similarly, in the agrochemical sector, it is used to develop advanced herbicides and insecticides.[1][13]

Caption: Role as a pharmaceutical intermediate.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling by trained personnel.

Hazard Identification

The compound is highly toxic if ingested, inhaled, or absorbed through the skin.[4][7][8]

-

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[4][7] It may also cause skin and serious eye irritation.[4]

-

Signal Word: Danger[4]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work must be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14]

-

Personal Protective Equipment: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][15]

-

Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[14]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] Recommended storage temperatures are often between 2-8 °C.[1]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national hazardous waste regulations.

This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[3]

Conclusion

This compound is a strategically designed chemical intermediate whose value lies in the synergistic reactivity of its nitrile, nitro, and dual fluoro substituents. Its molecular weight of 184.10 g/mol and well-defined physicochemical properties make it a reliable component in multi-step synthetic campaigns. For researchers in drug discovery and agrochemical development, a thorough understanding of its synthesis, reactivity, and stringent safety protocols is essential for leveraging its full potential in the creation of novel, high-impact molecules.

References

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737030, this compound. Retrieved from [Link]

-

Xingrui Industry Co., Limited (2026). High Purity this compound: Key Intermediate for Organic Synthesis. Retrieved from [Link]

-

GlobalChemMall (2025). What is this compound Used For? An Intermediate's Role. Retrieved from [Link]

-

Journal of Chemical Research, Synopses (1998). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Oakwood Chemical (n.d.). This compound. Retrieved from [Link]

- Google Patents (1995). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile....

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Hernandez-Vazquez, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound , 98% , 143879-77-0 - CookeChem [cookechem.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 143879-77-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound | 143879-77-0 | TCI Deutschland GmbH [tcichemicals.com]

- 9. This compound [oakwoodchemical.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 15. This compound(143879-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Strategic Intermediate: A Technical Guide to 2,6-Difluoro-3-nitrobenzonitrile

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agricultural chemistry, the strategic use of highly functionalized intermediates is paramount to the successful synthesis of complex molecular targets. 2,6-Difluoro-3-nitrobenzonitrile, a substituted aromatic compound, has emerged as a critical building block, particularly in the development of targeted therapeutics. Its unique arrangement of activating and reactive functional groups—two fluorine atoms, a nitro group, and a nitrile moiety—offers a versatile platform for advanced organic synthesis. This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, synthesis, key applications in drug discovery, and essential safety information, designed to support researchers in leveraging its full potential.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical characteristics are fundamental to its effective use in research and development.

Nomenclature and Chemical Identifiers

-

IUPAC Name: this compound[1]

-

Synonyms: 2,4-difluoro-3-cyanonitrobenzene, 2,6-difluoro-3-nitrobenzenecarbonitrile[1]

-

CAS Number: 143879-77-0[2]

-

PubChem CID: 2737030[1]

-

Molecular Formula: C₇H₂F₂N₂O₂[2]

-

Molecular Weight: 184.10 g/mol [2]

-

Canonical SMILES: C1=CC(=C(C(=C1[O-])F)C#N)F[1]

-

InChI Key: JQHDRFKDZHGEBQ-UHFFFAOYSA-N[1]

Physicochemical Data

The physicochemical properties of this compound are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Appearance | White to light yellow powder/crystal | TCI, Chem-Impex |

| Melting Point | 51 - 55 °C | Chem-Impex |

| Boiling Point | Not explicitly available, but predicted to be high. | - |

| Solubility | Insoluble in water; likely soluble in polar aprotic solvents like DMSO, DMF, and acetone. A related patent suggests solubility in tert-butanol.[3] | Inferred |

| Purity | Commercially available with ≥97% or ≥98% purity (GC).[4] | TCI, various suppliers |

Synthesis and Reaction Mechanisms

While specific peer-reviewed publications detailing the synthesis of this compound are not abundant, established methodologies for analogous compounds, particularly from patent literature, provide a reliable blueprint for its preparation. The most plausible route involves a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthesis Route: Cyanation of 1,2,3-Trifluoro-4-nitrobenzene

A logical and industrially viable approach to synthesizing this compound is the regioselective cyanation of 1,2,3-Trifluoro-4-nitrobenzene. This method is analogous to the synthesis of its isomer, 2,3-difluoro-6-nitrobenzonitrile, from 2,3,4-trifluoronitrobenzene.[3]

Reaction:

1,2,3-Trifluoro-4-nitrobenzene + KCN → this compound + KF

The nitro group strongly activates the aromatic ring towards nucleophilic attack. The fluorine atom at the 3-position is the most activated and is preferentially displaced by the cyanide nucleophile due to the combined electron-withdrawing effects of the nitro group (ortho and para directing for nucleophilic substitution) and the adjacent fluorine atoms.

Experimental Protocol (Exemplary)

This protocol is adapted from a similar synthesis described in the patent literature for a related isomer.[3]

Materials:

-

1,2,3-Trifluoro-4-nitrobenzene

-

Potassium cyanide (KCN) or Sodium Cyanide (NaCN)

-

Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or tert-butanol)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the aprotic polar solvent (e.g., tert-butanol).

-

Add potassium cyanide (1.1 to 2.0 molar equivalents) to the solvent.

-

Heat the mixture to a temperature between 40°C and 80°C with stirring.

-

Slowly add 1,2,3-Trifluoro-4-nitrobenzene (1.0 molar equivalent) to the heated suspension.

-

Maintain the reaction temperature and stir for several hours, monitoring the reaction progress by GC or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be isolated by filtering off the inorganic salts and removing the solvent under reduced pressure.

-

Further purification can be achieved by precipitation with water followed by filtration, or by recrystallization from a suitable solvent system (e.g., with the addition of activated charcoal).[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery: Synthesis of BRAF Kinase Inhibitors

The primary utility of this compound lies in its role as a precursor for complex active pharmaceutical ingredients (APIs). A prominent example is its application in the synthesis of Vemurafenib (PLX4032) , a potent inhibitor of the BRAFV600E kinase.

Vemurafenib: A Case Study

Vemurafenib is an FDA-approved targeted therapy for metastatic melanoma patients whose tumors harbor the BRAFV600E mutation.[5] The chemical structure of Vemurafenib, specifically the N-(3-carbonyl-2,4-difluorophenyl)propane-1-sulfonamide core, strongly points to this compound as a key starting material. The synthesis involves the reduction of the nitro group to an amine, which then participates in amide bond formation.

Synthetic Utility and Key Transformations

The functional groups of this compound allow for a sequence of crucial transformations:

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) using standard methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., SnCl₂/HCl). This unmasks a key nucleophile.

-

Amide Bond Formation: The newly formed aniline derivative can then be acylated. In the context of Vemurafenib synthesis, this would involve coupling with the 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride or a related activated carboxylic acid derivative.

-

Nitrile Group: While not directly involved in the core structure of Vemurafenib, the nitrile group can be a handle for further modifications or can be hydrolyzed to a carboxylic acid if needed in other synthetic schemes.

Mechanism of Action: BRAF Signaling Pathway

The BRAF protein is a serine/threonine kinase that plays a central role in the MAP kinase/ERK signaling pathway. This pathway regulates cell proliferation, differentiation, and survival.

-

Normal Signaling: Growth factors bind to receptor tyrosine kinases, leading to the activation of RAS, which in turn activates BRAF. BRAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression.

-

BRAFV600E Mutation: In many melanomas, a specific point mutation (V600E) in the BRAF gene leads to a constitutively active BRAF protein.[6] This results in uncontrolled downstream signaling, driving cell proliferation and tumor growth, independent of upstream signals from RAS.[7]

-

Inhibition by Vemurafenib: Vemurafenib is an ATP-competitive inhibitor that selectively binds to the ATP-binding site of the mutated BRAFV600E kinase, blocking its activity.[8] This interrupts the aberrant signaling cascade, leading to decreased cell proliferation and apoptosis in melanoma cells.[6]

BRAF Signaling Pathway and Inhibition Diagram

Caption: The MAPK/ERK signaling pathway, highlighting the role of BRAFV600E and its inhibition by Vemurafenib.

Analytical and Spectral Data

Characterization of this compound is essential for quality control and reaction monitoring. While a comprehensive public database of its spectra is limited, key expected features can be predicted.

| Technique | Expected Features |

| ¹H NMR | The spectrum would display two signals for the aromatic protons. Due to the substitution pattern, these would appear as complex multiplets in the downfield region (likely δ 7.5-8.5 ppm), with coupling to each other and to the adjacent fluorine atoms (3JH-F and 4JH-F). |

| ¹³C NMR | Seven distinct carbon signals are expected. The nitrile carbon (C≡N) would appear around δ 110-120 ppm. The six aromatic carbons would resonate between δ 110-160 ppm, with carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants (¹JC-F). The chemical shifts would be significantly influenced by the strong electron-withdrawing effects of the nitro and fluoro substituents. |

| ¹⁹F NMR | Two distinct signals for the two fluorine atoms would be observed. Their chemical shifts, relative to a standard like CFCl₃, would be in the typical range for aromatic fluorides (approx. -100 to -150 ppm).[9][10] The signals would likely show coupling to each other and to the neighboring aromatic protons. |

| IR Spectroscopy | Characteristic absorption bands would include: a strong, sharp peak for the nitrile (C≡N) stretch around 2230-2240 cm⁻¹; strong asymmetric and symmetric stretches for the nitro (NO₂) group around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively; and C-F stretching vibrations in the 1100-1300 cm⁻¹ region.[1] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 184.01, corresponding to the monoisotopic mass of C₇H₂F₂N₂O₂.[1] Common fragmentation patterns would involve the loss of NO₂, CN, and other small fragments. |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling by trained personnel in a controlled laboratory environment.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[1]

-

Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.[1]

-

Acute Toxicity, Inhalation (Category 3): H331 - Toxic if inhaled.[1]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[8]

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.[8]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: If handling outside a fume hood or if dusts are generated, use a NIOSH-approved respirator with appropriate cartridges.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

-

If on Skin: Take off immediately all contaminated clothing. Wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Conclusion

This compound stands as a testament to the enabling power of specialized chemical intermediates. Its carefully orchestrated array of functional groups provides a reactive and versatile scaffold for the construction of high-value molecules, most notably in the synthesis of targeted cancer therapeutics like Vemurafenib. A thorough understanding of its properties, synthesis, and reactivity is crucial for medicinal and process chemists aiming to innovate in drug discovery and development. By adhering to strict safety protocols, researchers can effectively and safely utilize this potent building block to advance the frontiers of science.

References

-

Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. National Institutes of Health. Available at: [Link]

-

This compound | C7H2F2N2O2 | CID 2737030. PubChem. Available at: [Link]

- WO2015075749A1 - Novel processes for the preparation of vemurafenib. Google Patents.

-

Benzonitrile, 2,6-difluoro-. NIST WebBook. Available at: [Link]

-

Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. National Center for Biotechnology Information. Available at: [Link]

-

Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics. Available at: [Link]

-

Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. MDPI. Available at: [Link]

-

Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. The Royal Society of Chemistry. Available at: [Link]

- CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents.

-

This compound. Oakwood Chemical. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]

-

19F NMR Reference Standards. University of Wisconsin-Madison. Available at: [Link]

- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Google Patents.

-

BRAF inhibitors promote intermediate BRAF(V600E) conformations and binary interactions with activated RAS. PubMed. Available at: [Link]

-

High Purity this compound: Key Intermediate for Organic Synthesis. Okchem. Available at: [Link]

-

Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. National Institutes of Health. Available at: [Link]

-

19Flourine NMR. University of Ottawa. Available at: [Link]

-

1,2,3-Trifluoro-4-nitrobenzene | C6H2F3NO2 | CID 69871. PubChem. Available at: [Link]

-

Vemurafenib (PLX4032): an orally available inhibitor of mutated BRAF for the treatment of metastatic melanoma. PubMed. Available at: [Link]

-

Cyanation – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

(PDF) C-Cyanation with 1-Cyanobenzotriazole. ResearchGate. Available at: [Link]

-

Scientific Opinion on Evaluation of the Toxicological Relevance of Pesticide Metabolites for Dietary Risk Assessment1. EFSA Journal. Available at: [Link]

-

PLX-4032 (Vemurafenib) | B-Raf inhibitor. Cellagen Technology. Available at: [Link]

-

Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ]. ResearchGate. Available at: [Link]

-

DISPOSITION OF PEER REVIEW COMMENTS FOR TOXICOLOGICAL PROFILE FOR NITROPHENOLS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information. Available at: [Link]

-

Vemurafenib. Wikipedia. Available at: [Link]

-

Vemurafenib (PLX4032): An Orally Available Inhibitor of Mutated BRAF for the Treatment of Metastatic Melanoma. Pyramids Medical Writing. Available at: [Link]

-

Toxicology Assessment for Safer Alternatives for Readiness (SAFR) Program Work Unit Airborne Lead Reduction (ALR) 17-02 Reduced. Defense Technical Information Center. Available at: [Link]

-

Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds. PubMed. Available at: [Link]

-

EVALUATIONS Pesticide residues in food — 2012. Inchem.org. Available at: [Link]

Sources

- 1. This compound | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Vemurafenib (PLX4032): an orally available inhibitor of mutated BRAF for the treatment of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cellagentech.com [cellagentech.com]

- 7. BRAF inhibitors promote intermediate BRAF(V600E) conformations and binary interactions with activated RAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 19F [nmr.chem.ucsb.edu]

Navigating the Synthesis Landscape: A Technical Safety Guide to 2,6-Difluoro-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical synthesis, 2,6-difluoro-3-nitrobenzonitrile stands out as a pivotal intermediate.[1][2] Its unique molecular architecture, featuring a trifecta of reactive sites—two fluorine atoms, a nitro group, and a nitrile group—renders it an invaluable building block for the creation of complex, high-value molecules.[1][3] However, the very reactivity that makes this compound a synthetic asset also necessitates a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of the safety considerations for this compound, moving beyond mere procedural lists to explain the scientific rationale behind safe handling, storage, and emergency response.

The Hazard Profile: Understanding the Intrinsic Risks

This compound is classified as a hazardous substance, and a thorough understanding of its toxicological properties is the bedrock of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its primary hazards.[4]

GHS Classification and Toxicological Summary

The compound is acutely toxic if swallowed, inhaled, or in contact with skin.[4][5][6] It is also a skin and serious eye irritant.[4] This hazard profile is a direct consequence of its chemical structure and reactivity. The electron-withdrawing nature of the fluorine, nitro, and nitrile groups makes the aromatic ring susceptible to nucleophilic attack, a mechanism that can also occur with biological macromolecules, leading to cellular disruption and toxicity.

| Hazard Classification | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[4][5] |

| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin[4][5] |

| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled[4][6] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[4] |

The "Why" Behind the Hazards: A Mechanistic Perspective

The toxicity of this compound is not arbitrary. The presence of multiple electron-withdrawing groups activates the benzene ring, making it more susceptible to react with biological nucleophiles such as amino and sulfhydryl groups in proteins and DNA. This can disrupt cellular function and lead to the observed toxic effects. The irritant properties are likely due to localized reactions with proteins and lipids in the skin and eyes, triggering an inflammatory response.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management for this compound hinges on the implementation of the hierarchy of controls. This systematic approach prioritizes the most effective control measures to minimize exposure.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[5][7] This is non-negotiable. The fume hood provides critical protection against inhalation of the toxic dust or potential vapors. For highly sensitive operations or when handling larger quantities, a glove box may be warranted.

Administrative Controls: Standard Operating Procedures and Training

Robust Standard Operating Procedures (SOPs) are essential for ensuring consistent and safe handling of this compound. These SOPs should detail every step of the workflow, from receipt of the material to its final disposal. All personnel handling this compound must receive documented training on its hazards and the specific SOPs for its use.

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are designed to minimize exposure, appropriate PPE is the final and critical barrier.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[7][8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection: Chemical-resistant gloves, such as nitrile, are required.[8] It is crucial to inspect gloves for any signs of degradation or perforation before use. A lab coat must be worn at all times.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][8]

Safe Handling and Storage: Maintaining Chemical Integrity

The stability and reactivity of this compound dictate specific storage and handling requirements to prevent degradation and hazardous reactions.

Storage Conditions

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] It should be stored away from incompatible materials, particularly strong oxidizing agents and strong bases.[7] The rationale for this is to prevent unwanted and potentially vigorous reactions that could lead to the release of heat and toxic fumes.

Incompatibility Considerations

-

Strong Oxidizing Agents: These can react exothermically with the nitrile and nitro groups, potentially leading to a fire or explosion.

-

Strong Bases: Bases can catalyze decomposition or polymerization reactions, especially at elevated temperatures.

Hazardous Decomposition Products

Under fire conditions, this compound can decompose to produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[7][8] Firefighting measures should be appropriate for the surrounding fire, and firefighters should wear self-contained breathing apparatus (SCBA).[8]

Emergency Procedures: A Plan for the Unexpected

Despite the best precautions, accidents can happen. A well-defined emergency response plan is crucial for mitigating the consequences of an exposure or spill.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[6][9]

-

If on Skin: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. Take off immediately all contaminated clothing and wash it before reuse.[6][9]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.[6][9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[5][9]

Spill Response

For small spills, do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[8] Stop the leak if it can be done without risk.[8] Absorb or cover with dry earth, sand, or other non-combustible material and transfer to containers for disposal.[8] For large spills, evacuate the area and contact emergency services.

Waste Disposal: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[7] Do not dispose of this material down the drain. Contaminated containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

Conclusion

This compound is a powerful tool in the arsenal of the synthetic chemist. Its utility in the development of novel pharmaceuticals and agrochemicals is undeniable.[1][2] However, its potential for harm necessitates a culture of safety built on a foundation of knowledge and meticulous practice. By understanding the "why" behind the safety protocols and by rigorously implementing the hierarchy of controls, researchers can confidently and responsibly harness the synthetic potential of this valuable intermediate.

References

-

PubChem. This compound | C7H2F2N2O2 | CID 2737030. [Link]

-

Oakwood Chemical. This compound. [Link]

-

University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | 143879-77-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound(143879-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Hazards and Handling of 2,6-Difluoro-3-nitrobenzonitrile

Abstract: This technical guide provides a comprehensive overview of the hazards, safe handling protocols, and emergency procedures associated with 2,6-Difluoro-3-nitrobenzonitrile (CAS No. 143879-77-0). Synthesizing data from authoritative safety and chemical literature, this document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. The guide emphasizes a proactive approach to safety, detailing not just procedural steps but the rationale behind them to foster a deep-rooted culture of safety in the laboratory.

Section 1: Compound Profile and Hazard Identification

This compound is a highly reactive and versatile intermediate compound, frequently utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a combination of fluoro, nitro, and nitrile functional groups, contributes to its utility in organic synthesis but also presents significant health and safety hazards.[1]

1.1: Chemical and Physical Properties

A thorough understanding of the compound's physical properties is foundational to its safe handling. These properties dictate appropriate storage conditions, potential for airborne exposure, and suitable fire-fighting measures.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂F₂N₂O₂ | [2] |

| Molecular Weight | 184.10 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 51-55 °C | [1] |

| Boiling Point | 176 °C | [3] |

| Flash Point | 113.3 ± 27.3 °C | [3] |

| Density | 1.407 g/cm³ | [3] |

1.2: GHS Classification and Hazard Statement Analysis

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. This compound is classified as a highly toxic substance.[2][3]

GHS Pictograms:

-

Skull and Crossbones: Indicates acute toxicity (fatal or toxic).

-

Exclamation Mark: Indicates skin/eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. This is the most critical hazard associated with this compound. The presence of the nitrile group (-CN) suggests the potential for cyanide-like toxicity, although specific toxicological data for this compound is limited. The combination of oral, dermal, and inhalation toxicity necessitates stringent containment measures.

-

H315: Causes skin irritation. [4] The difluoro and nitro substitutions can enhance the reactivity of the benzene ring, leading to irritation upon contact with the skin.

-

H319: Causes serious eye irritation. [4] Direct contact with the eyes is likely to cause significant damage.

The causality behind these classifications lies in the compound's molecular structure. The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing nitro and fluoro groups, makes it reactive towards biological nucleophiles, such as proteins and enzymes.

Section 2: Risk Assessment and Mitigation Strategies

A proactive approach to laboratory safety involves a thorough risk assessment before any handling of hazardous materials. This involves identifying potential exposure routes and implementing robust control measures.

2.1: Exposure Routes and Health Effects

Understanding the pathways through which exposure can occur is the first step in preventing it.

-

Inhalation: As a powder, there is a significant risk of aerosolization, leading to inhalation. Inhalation is a primary route of acute toxicity.[3][5]

-

Dermal Contact: The compound is toxic in contact with skin.[3] Absorption through the skin can lead to systemic toxicity. Skin irritation is also a noted hazard.[4]

-

Ingestion: Accidental ingestion is highly toxic and potentially fatal.[3][5] This can occur through cross-contamination of hands, surfaces, or personal items.[6]

-

Ocular Exposure: Contact with eyes can cause serious irritation.[4]

2.2: Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential, starting with the most effective controls.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[3]

Administrative Controls:

-

Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and disposal must be written and followed by all personnel.

-

Training: All personnel must be trained on the specific hazards of this compound and the emergency procedures.

-

Working Alone: Avoid working alone when handling highly toxic substances.[7]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent direct contact.

| PPE Item | Specification | Rationale | Source(s) |

| Gloves | Chemical-resistant gloves (e.g., nitrile rubber, minimum 5-mil thickness). Change immediately if contaminated. | To prevent dermal absorption and irritation. Thin nitrile gloves provide splash protection but are not suitable for prolonged contact.[6][8][9] | |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and aerosolized particles.[6][8] | |

| Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes and long pants are mandatory. | To protect the skin from accidental spills.[6] | |

| Respiratory Protection | Not typically required if work is conducted in a certified chemical fume hood. In the absence of adequate engineering controls, a NIOSH-approved respirator with appropriate cartridges should be used. | To prevent inhalation of airborne particles.[5] |

Section 3: Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is paramount to ensuring a safe laboratory environment.

3.1: General Handling Precautions

-

Avoid dust formation: Handle the solid material carefully to prevent it from becoming airborne.[3]

-

Prevent cross-contamination: Designate specific areas and equipment for working with this compound. Do not bring potentially contaminated items, such as pens or notebooks, out of the designated area.[9]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[7][10]

3.2: Step-by-Step Weighing Protocol

-

Preparation: Don the appropriate PPE (gloves, goggles, face shield, lab coat).

-

Work Area: Conduct the weighing process inside a chemical fume hood.

-

Containment: Place the analytical balance inside a containment device (e.g., a glove bag or a ventilated balance enclosure) within the fume hood if possible.

-

Dispensing: Carefully transfer the required amount of this compound from the stock container to a tared weighing vessel using a clean spatula.

-

Clean-up: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

-

Sealing: Tightly seal the stock container and the weighing vessel.

-

Handwashing: Remove gloves and wash hands thoroughly.

3.3: Storage Requirements

-

Container: Store in a tightly closed, properly labeled container.[3]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[3] A designated, locked cabinet for toxic chemicals is recommended.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[12]

Section 4: Emergency Procedures

Prompt and correct response to an emergency situation can significantly mitigate the consequences of an accident.

4.1: First Aid Measures

Immediate action is crucial in the event of exposure.

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[13] | |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[10][13] | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10] | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14] |

4.2: Accidental Release and Spill Cleanup

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure proper ventilation (fume hood).

-

Wear appropriate PPE.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[5]

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact the institution's emergency response team.

-

Prevent entry into the affected area.

-

4.3: Fire Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[15]

-

Specific Hazards: Combustion may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[5][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Section 5: Waste Disposal

Proper disposal of this compound and any contaminated materials is a critical aspect of its life cycle management.

-

Waste Collection: All waste containing this compound, including excess reagent, contaminated labware, and cleaning materials, must be collected in a properly labeled, sealed, and compatible hazardous waste container.

-

Disposal Method: Disposal must be carried out by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[16]

-

Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous waste.[8]

Visualizations

GHS Hazard Classification

Caption: GHS hazard classification for this compound.

Laboratory Workflow for Handling Hazardous Chemicals

Caption: General laboratory workflow for handling hazardous chemicals.